molecular formula C25H22NO3P B14580024 Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate CAS No. 61553-32-0

Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate

Cat. No.: B14580024
CAS No.: 61553-32-0
M. Wt: 415.4 g/mol
InChI Key: LXOXJJINVUBUKX-UHFFFAOYSA-N
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Description

Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole ring, a phosphoryl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Phosphoryl Group: The indole derivative is then reacted with diphenylphosphoryl chloride in the presence of a base such as triethylamine to introduce the diphenylphosphoryl group.

    Esterification: The final step involves the esterification of the resulting compound with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoryl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized indole derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)propanoate: Similar structure but with a different ester group.

    Methyl 2-(diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoate: Similar structure but with a different alkyl group in the ester.

    2-(Diphenylphosphoryl)-3-(1H-indol-3-yl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phosphoryl group and indole ring make it a versatile compound for various applications in research and industry.

Properties

CAS No.

61553-32-0

Molecular Formula

C25H22NO3P

Molecular Weight

415.4 g/mol

IUPAC Name

ethyl 2-diphenylphosphoryl-3-(1H-indol-3-yl)prop-2-enoate

InChI

InChI=1S/C25H22NO3P/c1-2-29-25(27)24(17-19-18-26-23-16-10-9-15-22(19)23)30(28,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-18,26H,2H2,1H3

InChI Key

LXOXJJINVUBUKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=CC=CC=C21)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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